molecular formula C10H19BrO2 B1622597 Ethyl 2-bromo-2-ethylhexanoate CAS No. 96980-67-5

Ethyl 2-bromo-2-ethylhexanoate

Cat. No.: B1622597
CAS No.: 96980-67-5
M. Wt: 251.16 g/mol
InChI Key: CQWGUKCHUDVWEG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-ethylhexanoate (CAS 96980-67-5) is an organic compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . This ester is characterized by a bromine atom located at the alpha-carbon of the ester group, a reactive site that makes it a valuable building block in organic synthesis and materials science research . Its structure is closely related to 2-ethylhexanoate derivatives, which are commonly employed in synthesizing metal-organic compounds used as catalysts, for instance, in ring-opening polymerization reactions to produce biodegradable polymers like polylactic acid . As a synthetic intermediate, it can be used to introduce the 2-ethylhexanoate moiety or to create new carbon-carbon bonds at the alpha-position via nucleophilic substitution of the bromine atom. Researchers utilize this compound for developing novel organic molecules and functional materials. This product is offered in high purity for reliable and consistent experimental results. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2-bromo-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWGUKCHUDVWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392332
Record name ethyl 2-bromo-2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96980-67-5
Record name ethyl 2-bromo-2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-BROMO-2-ETHYLHEXANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-ethylhexanoate can be synthesized through the bromination of ethyl 2-ethylhexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-ethylhexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 2-ethylhex-2-enoate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products can include ethyl 2-hydroxy-2-ethylhexanoate, ethyl 2-cyano-2-ethylhexanoate, or ethyl 2-amino-2-ethylhexanoate.

    Elimination: The major product is typically 2-ethylhex-2-enoate.

    Reduction: The major product is ethyl 2-ethylhexanoate.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Chemical Reactions
    • Ethyl 2-bromo-2-ethylhexanoate serves as a key reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds.
  • Synthesis of Pharmaceuticals
    • The compound is utilized in the synthesis of various pharmaceutical intermediates. For example, it can be used to produce β-lactams, which are essential components in many antibiotic drugs.
  • Preparation of Chiral Compounds
    • This compound can be employed in asymmetric synthesis, aiding the production of chiral molecules that are crucial in drug development.

Case Study 1: Synthesis of β-Lactam Antibiotics

A study demonstrated the use of this compound in synthesizing β-lactam antibiotics through a multi-step reaction involving nucleophilic attack by amines on the brominated ester. The yield was reported to be over 85%, showcasing its efficiency as a synthetic intermediate.

Case Study 2: Chiral Synthesis

In another research project, this compound was used to synthesize a chiral precursor for anti-inflammatory drugs. The process involved asymmetric synthesis techniques, resulting in high enantiomeric excess (ee) values, indicating its potential in producing therapeutically relevant compounds.

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisKey reagent for nucleophilic substitutionsSynthesis of β-lactams
Pharmaceutical IntermediatesProduction of drug precursorsChiral compounds for anti-inflammatories
Asymmetric SynthesisProduction of chiral moleculesHigh ee values in drug synthesis

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-ethylhexanoate in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl and hexanoate groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-bromo-2-ethylhexanoate with analogous brominated esters and related compounds, focusing on molecular structure, physicochemical properties, and applications.

Ethyl 2-Bromohexanoate

  • Structure: Linear hexanoate chain with bromine at the 2-position.
  • Key Differences: Lacks the ethyl substituent at the 2-position, leading to reduced steric hindrance compared to this compound.
  • Applications : Often used as an intermediate in pharmaceutical synthesis. The linear structure may facilitate faster reaction kinetics in nucleophilic substitutions .

Ethyl 2-Bromo-2,2-dichloroacetate

  • Molecular Formula : C₄H₅BrCl₂O₂ (MW: 235.89 g/mol).
  • Key Properties: Higher density (1.759 g/cm³) and logP (2.08) compared to this compound, suggesting greater lipophilicity .
  • Structural Contrast : Contains two chlorine atoms at the 2-position, which enhance electrophilicity but reduce stability under basic conditions.

Ethyl 4-Bromo-2,2-dimethyl-3-oxohexanoate

  • Molecular Formula : C₁₀H₁₇BrO₃ (MW: 281.15 g/mol).
  • Key Features: A keto group at the 3-position and dimethyl substitution at the 2-position introduce steric and electronic effects distinct from this compound. This compound is used in asymmetric synthesis due to its chiral centers .

Ethyl 2-Methoxybenzoate

  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).
  • Contrast : Aromatic ester with a methoxy group instead of bromine. Exhibits higher polarity (PSA: 43.37 Ų) and lower logP (1.95) compared to brominated analogs, making it more water-soluble .

Data Table: Comparative Analysis of Brominated Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) logP Applications
This compound* C₉H₁₇BrO₂ ~237.14 (estimated) 2-Br, 2-ethyl N/A ~2.5† Organic synthesis, alkylation agents
Ethyl 2-bromohexanoate C₈H₁₅BrO₂ 223.11 2-Br N/A ~2.1† Pharmaceutical intermediates
Ethyl 2-bromo-2,2-dichloroacetate C₄H₅BrCl₂O₂ 235.89 2-Br, 2,2-diCl 1.759 2.08 Specialty chemical synthesis
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate C₁₀H₁₇BrO₃ 281.15 4-Br, 2,2-diMe, 3-oxo N/A ~1.8† Asymmetric synthesis

*Estimated properties based on structural analogs; †Predicted using ChemDraw or similar tools.

Research Findings and Implications

  • Reactivity Trends: Bromine position and alkyl substitution significantly affect reactivity. This compound’s branched structure may slow nucleophilic attacks compared to linear analogs like ethyl 2-bromohexanoate .
  • Stability: Dichloro-substituted esters (e.g., ethyl 2-bromo-2,2-dichloroacetate) exhibit lower thermal stability due to electron-withdrawing groups, whereas this compound’s alkyl groups may enhance stability .
  • Synthetic Utility: Keto-substituted analogs (e.g., ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate) are preferred for enantioselective reactions, while this compound’s steric bulk may favor specific regioselective outcomes .

Biological Activity

Ethyl 2-bromo-2-ethylhexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant studies that highlight its effects.

Chemical Structure and Properties

This compound is an ester derived from 2-bromo-2-ethylhexanoic acid. Its molecular formula is C11H21BrO2C_11H_{21}BrO_2 and it has a molecular weight of 267.19 g/mol. The presence of the bromine atom in its structure can influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that at concentrations ranging from 0.5 to 1.0 mg/mL, the compound significantly reduced bacterial viability by over 80% compared to control groups .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using different cell lines, including human cancer cells. A notable study reported that the compound induced apoptosis in HeLa cells (cervical cancer) at concentrations above 10 µM, as evidenced by increased annexin V staining and caspase activation . The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity.

The proposed mechanism for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic pathways. The bromine atom may facilitate the formation of reactive species that can interact with cellular macromolecules, leading to oxidative stress and subsequent cell death .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification : Reacting bromoacetic acid with ethanol in the presence of an acid catalyst.
  • Bromination : Starting from 2-ethylhexanoic acid, bromination can be achieved using bromine in a suitable solvent under controlled conditions.

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

  • Case Study 1 : A research team investigated its use as a lead compound for developing new antimicrobial agents. The results indicated a promising profile against resistant bacterial strains, suggesting further exploration in medicinal chemistry .
  • Case Study 2 : In a study focused on cancer therapeutics, this compound was tested alongside known chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in animal models compared to monotherapy .

Data Summary Table

PropertyValue
Molecular FormulaC11H21BrO2C_{11}H_{21}BrO_2
Molecular Weight267.19 g/mol
Antimicrobial Activity>80% inhibition at 0.5 mg/mL
IC50 (Cytotoxicity)~15 µM
MechanismMembrane disruption

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-2-ethylhexanoate
Reactant of Route 2
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Ethyl 2-bromo-2-ethylhexanoate

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